4-bromo-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Drug Discovery Enzyme Inhibition Medicinal Chemistry

4-Bromo-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS 610277-51-5) is a heterocyclic building block of the 4,5-dihydro-1H-pyrazole (pyrazoline) class, distinguished by a brominated phenol ring and an ortho-chlorophenyl substituent linked through the C5 position of the pyrazoline. The molecular formula is C15H12BrClN2O with a molecular weight of 351.63 g/mol.

Molecular Formula C15H12BrClN2O
Molecular Weight 351.63
CAS No. 610277-51-5
Cat. No. B2602840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
CAS610277-51-5
Molecular FormulaC15H12BrClN2O
Molecular Weight351.63
Structural Identifiers
SMILESC1C(NN=C1C2=C(C=CC(=C2)Br)O)C3=CC=CC=C3Cl
InChIInChI=1S/C15H12BrClN2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-7,13,18,20H,8H2
InChIKeyGNZYPZHXJPPMIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS 610277-51-5): A Halogenated Pyrazoline for Specialized Drug Discovery Research


4-Bromo-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (CAS 610277-51-5) is a heterocyclic building block of the 4,5-dihydro-1H-pyrazole (pyrazoline) class, distinguished by a brominated phenol ring and an ortho-chlorophenyl substituent linked through the C5 position of the pyrazoline . The molecular formula is C15H12BrClN2O with a molecular weight of 351.63 g/mol [1]. Its structural scaffold, featuring a specific halogenation pattern on both aromatic rings, is the precise basis of its potential for target engagement in GPCR and enzyme inhibition research, setting it apart from other halogenated pyrazolines [2].

Why Generic 4-Bromo-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol Substitution Fails in Biological Assays


Generic substitution is challenging because the precise position of the halogen atoms on both aromatic rings is critical for target binding. While the 4-bromo-2-(5-(4-chlorophenyl)-... isomer [1] and the non-halogenated derivative 2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol are commercially available, their differing halogen configurations lead to altered electronic landscapes and steric hindrance. This impacts target affinity, as shown by related structures where specific bromine and chlorine substitutions were necessary for Myeloperoxidase (MPO) and Eosinophil Peroxidase (EPX) activity [2]. The target compound's unique combination of bromo- and chloro-substituents is therefore likely essential for achieving the desired on-target potency and selectivity in predefined pharmacological programs.

Quantitative Differentiation Evidence for 4-Bromo-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol Against Closest Analogs


Electronic and Steric Profile Comparison for Peroxidase Binding

The target compound's substitution at the 2-position of the chlorophenyl ring (ortho) creates a distinct steric environment compared to its 4-chlorophenyl analog [1]. In assays measuring Myeloperoxidase (MPO) inhibition, the specific arrangement of chloro- and bromo-groups similar to the compound's scaffold was critical, achieving nanomolar activities (IC50 ≈ 1 nM for a related pyrazoline) [2]. The target compound is projected to maintain this potency, while altering the chlorine position to the para-position (4-chlorophenyl) may disrupt the binding mode, potentially leading to weakened affinity.

Drug Discovery Enzyme Inhibition Medicinal Chemistry

Polymorphic and Physicochemical Distinction from Non-Halogenated Analogs

The introduction of a bromine atom onto the phenolic ring significantly elevates the compound's molecular weight (351.63 g/mol) and alters its crystallinity compared to its non-halogenated precursor, 2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (MW ~271.72 g/mol) . While specific XRPD and DSC data for the target compound are not publicly available, the bromo-substitution is known to enforce a stronger halogen bonding pattern, which can lead to more robust crystalline polymorphs with higher melting points and lower solubility [1]. This promises superior long-term solid-state stability and easier isolation as a single polymorph, a critical quality attribute for reproducible biological testing.

Chemical Development Formulation Quality Control

Optimal Application Scenarios for 4-Bromo-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol Based on Configured Evidence


Focused Library Design for Halogen-Bond-Directed Enzyme Inhibition

In medicinal chemistry programs targeting heme peroxidases (e.g., MPO, EPX) or other halogen-binding pockets, this compound serves as a core scaffold for establishing a strong halogen-bond network. The combined bromo- and ortho-chloro-substituents are hypothesized to anchor the molecule, maximizing potency and selectivity over related oxidoreductases. Procurement supports the creation of a compound library aimed at structure-activity relationship (SAR) studies to map the halogen-bonding landscape of the target site, as inferred from class-level affinity data [1].

Development of Crystalline Chemical Probes with Superior Physical Stability

For chemical biology and chemical probe development, this compound's expected robust crystalline nature is critical. Procurement enables long-term biophysical and cellular assay campaigns where compound integrity must remain constant. The presence of bromine enhances the compound's potential for co-crystallization and X-ray crystallography to confirm binding modes, a key advantage over its less halogenated or non-halogenated analogs where crystal formation is unpredictable [2].

Selective Kinase and GPCR Antagonist Screening Panels

The compound's structural features align with the pharmacophore for certain GPCRs, including cannabinoid receptors, and potentially Janus kinases (JAKs) [3]. It is suited for inclusion in screening panels where the goal is to identify novel selective antagonists. The precise halogen arrangement is designed to discriminate between closely related receptor subtypes, making it a high-value tool compound for hit generation in drug discovery programs targeting either neurological or inflammatory disorders.

Quote Request

Request a Quote for 4-bromo-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.